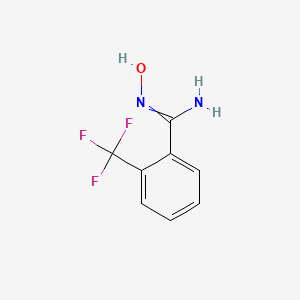

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

CAS No.:

Cat. No.: VC13244021

Molecular Formula: C8H7F3N2O

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3N2O |

|---|---|

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |

| Standard InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |

| Standard InChI Key | PVKWCVFBDWTUAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |

Introduction

N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C₈H₇F₃N₂O. It is characterized by its unique structural features, including a trifluoromethyl group attached to a benzene ring and a hydroxy group, which contribute to its chemical and biological properties.

Chemical Reactions

N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide can undergo several types of chemical reactions, similar to other carboximidamides:

-

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: The carboximidamide group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Biological Activity

While specific biological activity data for N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide is limited, compounds with similar structures often exhibit potential as therapeutic agents due to their ability to interact with enzymes and proteins. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and biological interactions.

Applications in Research

Compounds like N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide are used as building blocks for synthesizing more complex molecules. Their unique structural features make them valuable intermediates in various chemical reactions and potential candidates for biological studies.

Similar Compounds

Similar compounds include:

-

N'-Hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide: Known for its potential anticancer activity and unique chemical properties due to the pentafluoroethyl group.

-

2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide: Exhibits potential biological activity due to its chloro and trifluoromethyl groups.

These compounds highlight the importance of structural variations in influencing chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume